methyl 3-chloro-1H-pyrrolo[3,2-b]pyridine-5-carboxylate
Description
Nomenclature and Identification
The systematic nomenclature of methyl 3-chloro-1H-pyrrolo[3,2-b]pyridine-5-carboxylate follows established International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds. The compound is officially designated as this compound, reflecting its core structural components and functional group positioning. The Chemical Abstracts Service registry number 1190310-67-8 serves as the unique identifier for this compound in chemical databases and literature. Alternative nomenclature includes the systematic name 1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid, 3-chloro-, methyl ester, which explicitly describes the functional group transformations from the parent carboxylic acid structure.
The molecular formula C9H7ClN2O2 accurately represents the atomic composition, indicating the presence of nine carbon atoms, seven hydrogen atoms, one chlorine atom, two nitrogen atoms, and two oxygen atoms. The molecular weight of 210.62 grams per mole reflects the combined atomic masses of all constituent elements. The Simplified Molecular Input Line Entry System representation, expressed as O=C(OC)C1=CC=C2NC=C(Cl)C2=N1, provides a standardized linear notation that captures the complete structural information including bond connectivity and stereochemistry. This systematic approach to nomenclature ensures unambiguous identification across scientific literature and chemical databases, facilitating accurate communication and data retrieval in research contexts.
The compound designation also incorporates positional numbering that follows established conventions for pyrrolopyridine systems. The numbering scheme begins with the nitrogen atom in the pyridine ring and proceeds systematically around the fused bicyclic structure. The 3-chloro designation indicates the chlorine substituent is located at position 3 of the pyrrole ring, while the 5-carboxylate designation specifies the ester functional group is attached at position 5 of the pyridine ring. This precise positional nomenclature enables researchers to distinguish between structural isomers and constitutional variants within the pyrrolopyridine family. The methyl ester designation clearly identifies the specific esterification state of the carboxylic acid functionality, distinguishing it from other ester variants or the free acid form.
Table 1: Molecular Identification Parameters
| Parameter | Value |
|---|---|
| Chemical Abstracts Service Number | 1190310-67-8 |
| Molecular Formula | C9H7ClN2O2 |
| Molecular Weight | 210.62 g/mol |
| International Union of Pure and Applied Chemistry Name | This compound |
| Simplified Molecular Input Line Entry System | O=C(OC)C1=CC=C2NC=C(Cl)C2=N1 |
Structural Classification and Isomerism
This compound belongs to the heterocyclic compound classification, specifically within the pyrrolopyridine subcategory of nitrogen-containing aromatic systems. The compound features a bicyclic aromatic framework consisting of a pyrrole ring fused to a pyridine ring at the [3,2-b] positions, creating a planar conjugated system that exhibits aromatic character according to Hückel's rule. This structural arrangement places it within the broader family of azaindoles, which are six-membered nitrogen heterocycles fused to five-membered nitrogen heterocycles. The aromatic nature of the system arises from the delocalization of six π-electrons across the bicyclic framework, with the nitrogen atoms contributing to the overall electron density distribution.
The substitution pattern of this compound creates specific structural features that influence its chemical behavior and potential isomerism. The chlorine atom at position 3 of the pyrrole ring serves as an electron-withdrawing substituent that affects the electron density distribution across the aromatic system. The methyl carboxylate group at position 5 of the pyridine ring provides both electron-withdrawing character through the carbonyl group and potential hydrogen bonding capabilities. These functional groups create distinct electronic and steric environments that differentiate this compound from other pyrrolopyridine isomers and analogs.
Structural isomerism within the pyrrolopyridine family encompasses multiple dimensions of variation, including positional isomerism, functional group isomerism, and substitution pattern differences. The [3,2-b] fusion pattern represents one of several possible arrangements for connecting pyrrole and pyridine rings, with alternative fusion patterns including [2,3-b], [2,3-c], and [3,2-c] configurations. Each fusion pattern creates distinct chemical environments for potential substituents and affects the overall electronic properties of the resulting molecule. The specific 3-chloro-5-carboxylate substitution pattern distinguishes this compound from numerous constitutional isomers that feature different positioning of these functional groups.
The stereochemical aspects of this compound are relatively straightforward due to the planar aromatic nature of the ring system, which constrains the spatial arrangement of atoms. However, the ester functionality introduces conformational flexibility in the methyl group orientation relative to the aromatic plane. The compound exists primarily in a single constitutional form, but rotational isomerism around the ester bond may occur under specific conditions. The chlorine substituent position creates asymmetry in the molecule that could potentially lead to different binding orientations in biological systems or crystal packing arrangements.
Table 2: Structural Classification Parameters
| Classification Level | Description |
|---|---|
| Primary Class | Heterocyclic Compound |
| Secondary Class | Pyrrolopyridine |
| Tertiary Class | Azaindole Derivative |
| Ring System | Bicyclic Aromatic |
| Fusion Pattern | [3,2-b] Configuration |
| Functional Groups | Chloro, Methyl Carboxylate |
| Aromatic Character | Hückel Aromatic (6 π-electrons) |
Historical Context and Discovery Pathways
The development of pyrrolopyridine chemistry traces its origins to fundamental advances in heterocyclic synthesis during the mid-20th century, when researchers began systematically exploring fused ring systems containing multiple nitrogen atoms. The pyrrolopyridine scaffold emerged from efforts to create biologically active compounds that combined the pharmacological properties of both pyrrole and pyridine ring systems. Early synthetic approaches relied heavily on cyclization reactions of appropriately substituted precursors, often involving harsh reaction conditions and lengthy synthetic sequences. The evolution of pyrrolopyridine chemistry reflects broader trends in medicinal chemistry toward exploring novel heterocyclic frameworks with enhanced biological activity profiles.
The specific synthesis and characterization of this compound likely emerged from systematic structure-activity relationship studies within pyrrolopyridine research programs. The introduction of chlorine substituents at position 3 and carboxylate functionality at position 5 represents strategic modifications designed to modulate physicochemical properties and biological activity. Historical synthetic approaches to similar compounds involved multi-step sequences beginning with appropriately substituted pyridine or pyrrole precursors, followed by cyclization reactions to form the fused ring system. The development of more efficient synthetic methodologies has enabled broader exploration of substitution patterns within the pyrrolopyridine family.
Patent literature from the late 20th and early 21st centuries documents the emergence of pyrrolopyridine compounds as valuable intermediates in pharmaceutical synthesis. The preparation of chloropyridine carboxylic acid esters, which serve as precursors to compounds like this compound, has been extensively studied due to their utility in creating herbicides, fungicides, and other bioactive molecules. These synthetic developments laid the groundwork for current approaches to pyrrolopyridine synthesis, which emphasize efficiency, selectivity, and environmental sustainability.
Contemporary research in pyrrolopyridine chemistry has been driven by recognition of these compounds' potential in drug discovery applications. The ability to incorporate diverse functional groups at specific positions around the bicyclic framework has made pyrrolopyridines attractive scaffolds for medicinal chemists seeking to optimize biological activity, selectivity, and pharmacokinetic properties. Recent synthetic methodologies have focused on developing more direct routes to substituted pyrrolopyridines, including approaches that allow for late-stage functionalization and rapid access to diverse analogs for biological screening.
The broader historical context of pyrrolopyridine research reflects the evolution of heterocyclic chemistry from academic curiosity to practical pharmaceutical application. Early work established fundamental synthetic principles and structural characterization methods, while more recent efforts have focused on understanding structure-activity relationships and developing compounds with specific biological targets. The continued interest in pyrrolopyridine derivatives, including this compound, demonstrates the enduring value of this chemical class in modern drug discovery efforts.
Table 3: Historical Development Timeline
| Time Period | Development Focus | Key Achievements |
|---|---|---|
| Mid-20th Century | Fundamental Heterocyclic Synthesis | Establishment of Basic Cyclization Methods |
| Late 20th Century | Structure-Activity Relationships | Development of Substituted Pyrrolopyridines |
| Early 21st Century | Pharmaceutical Applications | Patent Literature Expansion |
| Contemporary | Targeted Drug Discovery | Advanced Synthetic Methodologies |
Properties
IUPAC Name |
methyl 3-chloro-1H-pyrrolo[3,2-b]pyridine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c1-14-9(13)7-3-2-6-8(12-7)5(10)4-11-6/h2-4,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABFXVHXUEKWWBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(C=C1)NC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation from 5-Acetylamino-6-[2-(trimethylsilyl)ethynyl]-2-pyridinecarboxylic Acid Methyl Ester
- Starting Material : 5-acetylamino-6-[2-(trimethylsilyl)ethynyl]-2-nicotinic acid methyl ester
- Key Reagent : Tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF)
- Conditions : Stirring at 70°C for 4 hours
- Process : The reaction involves desilylation of the trimethylsilyl-protected ethynyl group by TBAF, leading to cyclization that forms the pyrrolo[3,2-b]pyridine core with the methyl ester intact at the 5-position.
- Outcome : The product methyl 1H-pyrrolo[3,2-b]pyridine-5-carboxylate is obtained as a solid after aqueous workup and filtration, used directly for further transformations.
- Yield : Approximately 47% based on reported data (0.69 g from 1.46 g starting material)
- Reference : WO2006/112828 patent, ChemicalBook synthesis summary.
Halogenation to Introduce the 3-Chloro Substituent
- Approach : Direct chlorination of the pyrrolo[3,2-b]pyridine ring at the 3-position can be achieved using electrophilic chlorinating agents such as N-chlorosuccinimide (NCS) or related reagents under controlled conditions.
- Alternative Route : Synthesis of 3-chloro derivatives can also be performed by starting from 3-chloro-substituted pyridine precursors before cyclization.
- Notes : Specific literature on direct chlorination of methyl 1H-pyrrolo[3,2-b]pyridine-5-carboxylate is limited; however, analogous halogenation strategies are well-documented for related pyrrolo-pyridine systems.
Protection and Functionalization Strategy in Pyrrolo[2,3-b]pyridine Analogs (Relevant Insights)
- Protection of nitrogen atoms with triisopropylsilyl (TIPS) chloride and sodium hydride in DMF at low temperature (5°C) is used to facilitate selective lithiation at the ortho position.
- Ortho-lithiation with sec-butyllithium at −78°C followed by reaction with ethyl chloroformate introduces ester functionality at the 5-position.
- Deprotection with tetra-n-butylammonium fluoride (TBAF) regenerates the free NH group.
- Subsequent hydrolysis and amidation can convert esters to carboxamides if desired.
- These steps provide a modular approach to functionalizing the pyrrolo-pyridine core and may be adapted for the methyl ester derivative synthesis.
- The use of TBAF for desilylation and cyclization is a reliable method to construct the fused pyrrolo-pyridine system while preserving ester functionality.
- Ortho-lithiation strategies enable regioselective functionalization at the 5-position, critical for introducing the carboxylate group.
- The chloro substituent at the 3-position is typically introduced either pre-cyclization via chloro-substituted precursors or post-cyclization by electrophilic halogenation.
- Microwave-assisted nucleophilic substitution has been reported for related pyrrolo-pyridine derivatives, which may offer efficient routes for further derivatization but is less documented specifically for methyl 3-chloro-1H-pyrrolo[3,2-b]pyridine-5-carboxylate.
- The choice of protecting groups and reaction conditions is critical to prevent side reactions and ensure high regioselectivity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-chloro-1H-pyrrolo[3,2-b]pyridine-5-carboxylate can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The pyrrole ring can be oxidized to form pyrrolidine derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or primary amines in the presence of a base like triethylamine.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic substitution: Formation of substituted pyrrolo[3,2-b]pyridine derivatives.
Oxidation: Formation of pyrrolidine derivatives.
Reduction: Formation of alcohol derivatives.
Scientific Research Applications
Chemical Properties and Structure
- IUPAC Name : Methyl 3-chloro-1H-pyrrolo[3,2-b]pyridine-5-carboxylate
- Molecular Formula : C9H7ClN2O2
- Molecular Weight : 210.62 g/mol
The compound features a pyrrolopyridine structure, which is known for its diverse biological activities. Its unique chemical properties make it a valuable scaffold for the development of novel therapeutic agents.
Antimicrobial Activity
Research has demonstrated that derivatives of pyrrolopyridine compounds exhibit significant antimicrobial properties. For example, studies have synthesized various derivatives of this compound and evaluated their effectiveness against bacterial and fungal pathogens. The results indicated promising activity, suggesting potential applications in treating infections caused by resistant strains of microorganisms .
Anticancer Properties
Pyrrolopyridine derivatives have been investigated for their anticancer activities. Specific modifications to the this compound structure can enhance its ability to inhibit cancer cell proliferation. Studies have shown that these compounds can induce apoptosis in various cancer cell lines, making them candidates for further development as anticancer agents .
Building Block in Organic Synthesis
This compound serves as an essential building block in organic synthesis. Its ability to undergo various chemical transformations allows chemists to create complex molecular architectures. For instance, it can participate in cyclization reactions and serve as a precursor for synthesizing other heterocyclic compounds .
Methodological Innovations
Recent studies have focused on developing new synthetic methodologies involving this compound. These methodologies include multi-component reactions that simplify the synthesis of complex molecules while increasing yields and reducing reaction times. Such advancements are crucial for enhancing the efficiency of drug discovery processes .
Case Studies
Mechanism of Action
The mechanism of action of compounds derived from methyl 3-chloro-1H-pyrrolo[3,2-b]pyridine-5-carboxylate often involves the inhibition of specific enzymes or receptors. For example, derivatives targeting fibroblast growth factor receptors (FGFRs) inhibit the signaling pathways involved in cell proliferation and survival, making them potential candidates for cancer therapy .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Analogs
Methyl 3-Bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate
- Structure : Bromine replaces chlorine at position 3.
- Molecular Formula : C₉H₇BrN₂O₂
- Molecular Weight : 255.07 g/mol
- CAS : 1190318-72-9 | MDL : MFCD12963007
- Properties : Higher molecular weight and distinct reactivity due to bromine’s lower electronegativity compared to chlorine. Requires storage in cool, dry conditions .
Methyl 5-Chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
- Structure : Positional isomer with chlorine at position 5 and ester at position 2.
- Molecular Formula : C₉H₇ClN₂O₂
- Molecular Weight : 210.62 g/mol
- CAS : 952182-19-3
- Properties: Density 1.453 g/cm³, stored at room temperature.
Functional Group Variations
5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic Acid
- Structure : Carboxylic acid replaces the ester group.
- Molecular Formula : C₈H₅ClN₂O₂
- CAS : 1203498-99-0
- Applications : Direct intermediate in synthesizing bioactive molecules; purity ≥95% .
Methyl 2-Oxo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-5-carboxylate
Heterocyclic Core Modifications
Methyl 3-Bromo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate
Data Table: Key Comparative Properties
Biological Activity
Methyl 3-chloro-1H-pyrrolo[3,2-b]pyridine-5-carboxylate is a compound belonging to the pyrrolo[3,2-b]pyridine family, which has garnered interest due to its diverse biological activities. This article reviews its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.
Overview of Pyrrolo[3,2-b]pyridine Derivatives
Pyrrolo[3,2-b]pyridines are characterized by a bicyclic structure that integrates a pyrrole and a pyridine ring. This unique configuration allows for varied interactions with biological targets, leading to a range of pharmacological effects. Compounds in this class have been studied for their potential as anticancer agents, kinase inhibitors, and treatments for neurological disorders.
Biological Activity
Anticancer Activity
Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. A study evaluated its activity against a panel of 13 cancer types, revealing that the compound effectively inhibited cell growth in vitro. The presence of the chlorine atom at the 3-position is crucial for enhancing its anticancer properties, as evidenced by structure-activity relationship studies .
Kinase Inhibition
This compound has shown promise as an inhibitor of specific kinases involved in cancer progression. For instance, it has been tested against FMS kinase and demonstrated potent inhibitory activity. The inhibition profile suggests that this compound could serve as a lead compound for developing targeted cancer therapies .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications on the pyrrolo[3,2-b]pyridine scaffold can significantly impact biological activity:
| Substituent | Position | Effect on Activity |
|---|---|---|
| Chlorine | 3 | Essential for activity |
| Methyl | 5 | Enhances solubility |
| Carboxylate | 5 | Increases antiproliferative effect |
The presence of electronegative groups like chlorine is critical for achieving high potency against various biological targets. Additionally, the carboxylate moiety contributes to improved solubility and bioavailability .
Case Studies
- In Vitro Anticancer Studies : In one study, this compound was tested on multiple cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation with IC50 values in the nanomolar range. This suggests strong potential for further development as an anticancer agent .
- Kinase Targeting : Another investigation focused on its role as a kinase inhibitor. The compound showed effective inhibition of FMS kinase with an IC50 value significantly lower than existing treatments. This positions it as a promising candidate for targeted therapy in cancers driven by aberrant kinase signaling .
Q & A
Basic Research Question
- ¹H/¹³C NMR : Confirms regiochemistry via coupling patterns (e.g., pyrrole proton at δ 6.8–7.2 ppm) .
- HRMS : Validates molecular formula (C₉H₇ClN₂O₂) with <2 ppm error .
- FT-IR : Identifies ester C=O stretching (~1700 cm⁻¹) and N-H vibrations (~3400 cm⁻¹) .
How can conflicting spectral data (e.g., unexpected NOEs in NMR) be resolved?
Advanced Research Question
Contradictions may arise from tautomerism or rotameric equilibria. Variable-temperature NMR (e.g., 298–343 K) suppresses dynamic effects, clarifying peak splitting . X-ray crystallography provides definitive structural validation, as demonstrated for ethyl 3-(4-chlorophenyl)-pyrrolo-pyrimidine derivatives .
What are best practices for storing this compound to ensure stability?
Basic Research Question
Store at room temperature in airtight containers under inert gas (N₂ or Ar) to prevent hydrolysis of the ester group. Desiccants (e.g., silica gel) mitigate moisture-induced degradation . Periodic LC-MS analysis monitors degradation (e.g., ester hydrolysis to carboxylic acid) .
Which techniques elucidate reaction mechanisms in the compound’s synthesis?
Advanced Research Question
- Kinetic Studies : Rate determination via in-situ IR or NMR tracks intermediate formation .
- Isotope Labeling : ¹³C-labeled precursors map bond formation pathways .
- DFT Calculations : Predict transition states and energetics for key steps like cyclization .
How can environmental impact assessments be conducted for this compound?
Advanced Research Question
Follow OECD guidelines for biodegradability (e.g., Closed Bottle Test) and ecotoxicity (e.g., Daphnia magna acute toxicity). LC-MS/MS quantifies environmental persistence in water/soil matrices . Predictive tools like EPI Suite estimate logP (2.1) and bioaccumulation potential .
How should researchers address contradictions in published bioactivity data?
Advanced Research Question
Discrepancies (e.g., varying IC₅₀ values) may stem from assay conditions (e.g., ATP concentration differences). Replicate studies under standardized protocols (e.g., Eurofins Panlabs Kinase Profiler) are essential. Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
